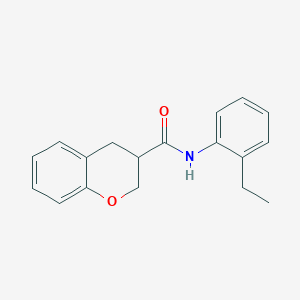

N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

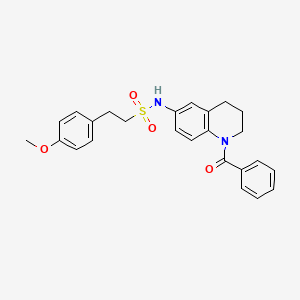

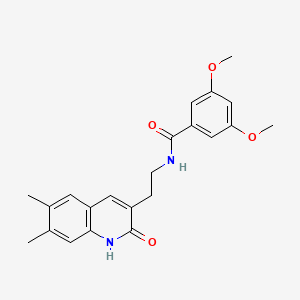

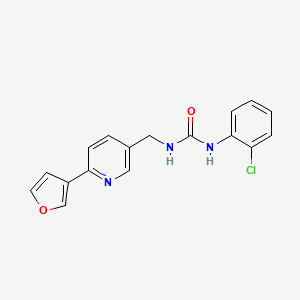

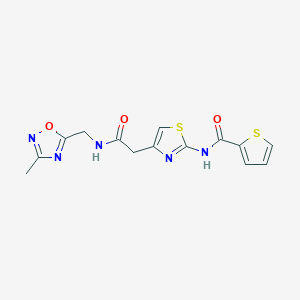

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, kinetics, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry .Aplicaciones Científicas De Investigación

Chemosensor Applications

N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide derivatives have been studied for their application as chemosensors. For example, a study developed a highly selective fluorescence chemosensor based on a coumarin fluorophore derivative, showing an “on-off-on” fluorescence response towards Cu2+ and H2PO4− (Meng et al., 2018). This highlights its potential in detecting specific ions in various environments.

Crystal Structure Analysis

Research has been conducted on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing insights into their molecular conformation and potential applications in material science and pharmacology (Gomes et al., 2015).

Antioxidant and Antibacterial Agents

Several studies have focused on synthesizing derivatives of 4H-chromene-3-carboxamide for their antioxidant and antibacterial properties. For example, one study synthesized various derivatives and found some to exhibit good antioxidant activity and antibacterial properties against specific bacterial strains (Subbareddy & Sumathi, 2017).

Biological Properties and Antimicrobial Activity

Research has explored the synthesis of coumarin derivatives containing the chromene-3-carboxamide moiety for their biological properties. This includes studies on their antibacterial activity, indicating their potential as therapeutic agents against microbial pathogenesis (Khan et al., 2019).

Synthesis Methods

Several studies have developed novel methods for the synthesis of chromene-3-carboxamide derivatives, which is significant for pharmaceutical and chemical industries. For example, a study focused on a solvent-free synthesis method, emphasizing eco-friendly and efficient production (Chitreddy & Shanmugam, 2017).

Fluorescent Probe Development

The derivatives of N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide have been investigated as fluorescent probes for detecting metal ions. This application is critical in environmental monitoring and biochemical research (Bekhradnia et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-13-7-3-5-9-16(13)19-18(20)15-11-14-8-4-6-10-17(14)21-12-15/h3-10,15H,2,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRFVAFRXQXHJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)

![1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride](/img/structure/B2600369.png)

![(4-Ethylphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone](/img/structure/B2600370.png)

![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)

![N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2600388.png)